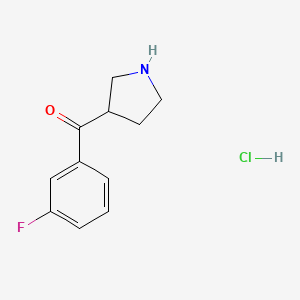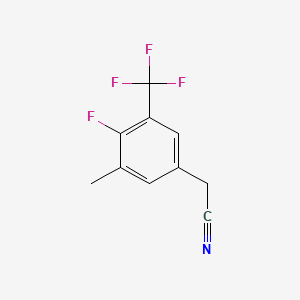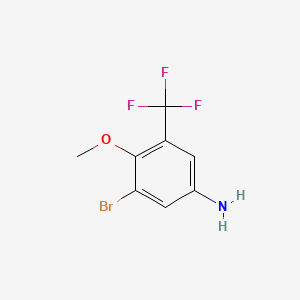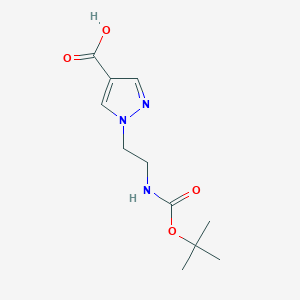
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
This compound is a tert-butoxycarbonyl-protected amino acid derivative . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis .
Synthesis Analysis
The Boc group can be deprotected under mild acidic conditions to form the free amine . The synthesis of this compound could involve the neutralization of an imidazolium hydroxide with a Boc-protected amino acid .Molecular Structure Analysis
The molecular weight of this compound is 243.3 . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis
The amino group of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.3 .Applications De Recherche Scientifique
Synthesis and Characterization
- A series of novel compounds were synthesized using tert-butoxycarbonyl amino acid derivatives, including 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid, with applications in developing new antibacterial agents and heterocyclic compounds (Prasad, 2021).
- New halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, showcasing the versatility of pyrazole derivatives in creating diverse chemical structures (Ivanov et al., 2017).
Reactivity and Derivative Formation
- Research demonstrates the reactivity of pyrazole derivatives, leading to the formation of compounds with potential biological activities. This includes the development of pyrazole dicarboxylic acid derivatives and exploration of their chemical properties (Kasımoğulları & Arslan, 2010).
- The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been shown to produce new N-fused heterocycle products, highlighting the compound's role in synthesizing complex molecular structures (Ghaedi et al., 2015).
Medicinal Chemistry and Drug Design
- The synthesis of 1-aryl-1H-pyrazolecarbonitriles and related derivatives from compounds including pyrazole-4-carboxylic acid has led to the creation of chemical hybridizing agents used in agriculture, demonstrating the compound's utility in non-pharmaceutical domains (Beck et al., 1988).
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective synthesis processes, indicating the compound's role in creating specialized chemical products (Lebedˈ et al., 2012).
Industrial and Agricultural Applications
- Pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, have been utilized in the development of fungicidal and plant growth regulatory compounds, showcasing their significance in agricultural applications (Minga, 2005).
- The synthesis of pyrazole derivatives has also been explored for potential antiglaucoma activity, indicating the compound's relevance in medicinal chemistry research (Kasımoğulları et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-7-8(6-13-14)9(15)16/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBKZYSQUJQBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




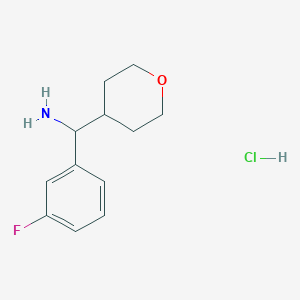
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
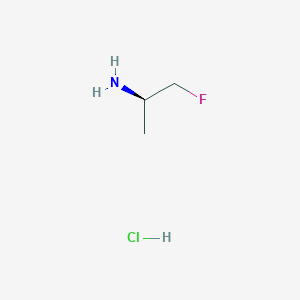
![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
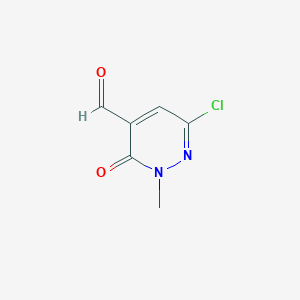
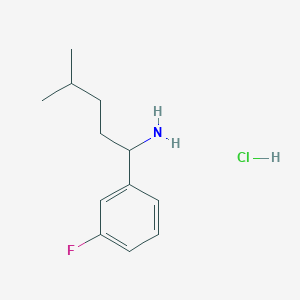
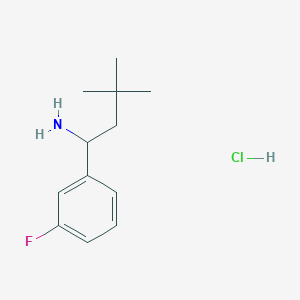
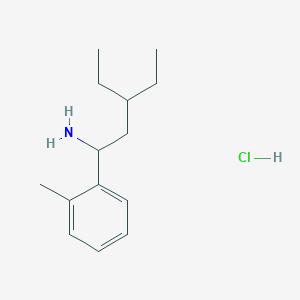
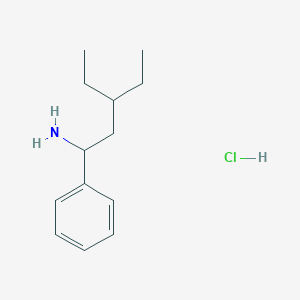
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
